N-Acetyl-S-(4-nitrophenyl)-L-cysteine

Beschreibung

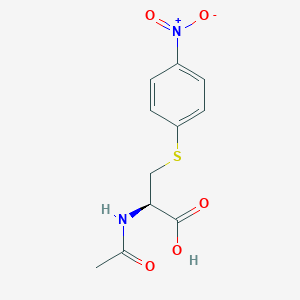

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2R)-2-acetamido-3-(4-nitrophenyl)sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O5S/c1-7(14)12-10(11(15)16)6-19-9-4-2-8(3-5-9)13(17)18/h2-5,10H,6H2,1H3,(H,12,14)(H,15,16)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOBKSYPZBSVLLE-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CSC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CSC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60238408 | |

| Record name | L-Cysteine, N-acetyl-S-(4-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60238408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91088-55-0 | |

| Record name | L-Cysteine, N-acetyl-S-(4-nitrophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091088550 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Cysteine, N-acetyl-S-(4-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60238408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-Acetyl-S-(4-nitrophenyl)-L-cysteine synthesis protocol

An In-Depth Technical Guide to the Synthesis of N-Acetyl-S-(4-nitrophenyl)-L-cysteine

Authored by a Senior Application Scientist

This guide provides a comprehensive, field-proven protocol for the synthesis of this compound, a critical derivative of N-acetylcysteine (NAC) utilized in peptide chemistry and various drug discovery research applications. The narrative moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring that researchers can not only replicate the procedure but also adapt it based on a solid understanding of the reaction mechanism.

Introduction and Significance

N-acetylcysteine (NAC) is a well-established compound with a multitude of clinical uses, from serving as an antidote for acetaminophen overdose to its application as a potent antioxidant and mucolytic agent.[1][2] Its therapeutic effects are often linked to its role as a precursor to L-cysteine and the master antioxidant, glutathione (GSH), thereby protecting cells from oxidative damage.[2][3] The modification of NAC, such as the synthesis of this compound, generates specialized molecular probes and unnatural amino acid derivatives. These derivatives are invaluable for studying biological processes, developing novel therapeutic agents, and for incorporation into peptides to modulate their structure and function.

The synthesis described herein is a classic example of a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of organic synthesis for forming carbon-heteroatom bonds on aromatic rings.

Reaction Principle: The SNAr Mechanism

The synthesis hinges on the reaction between N-acetyl-L-cysteine and 1-fluoro-4-nitrobenzene. The core of this transformation is the nucleophilic attack of the thiolate anion of NAC on the electron-deficient aromatic ring of 1-fluoro-4-nitrobenzene.

Causality of Experimental Choices:

-

Nucleophile Generation: The thiol group (-SH) of N-acetyl-L-cysteine is a modest nucleophile. Its reactivity is dramatically enhanced by deprotonation with a mild base, such as sodium bicarbonate (NaHCO₃), to form the highly nucleophilic thiolate anion (-S⁻).

-

Electrophile Activation: A typical benzene ring is resistant to nucleophilic attack. However, the presence of a potent electron-withdrawing group, the nitro group (-NO₂), at the para position to the fluorine atom, renders the target carbon atom (C-1) highly electrophilic and susceptible to attack.

-

Leaving Group: Fluorine is an excellent leaving group in SNAr reactions due to its high electronegativity, which helps to stabilize the intermediate Meisenheimer complex and facilitates its departure.

The reaction proceeds through a two-step addition-elimination mechanism, as illustrated in the diagram below.

Caption: Reaction mechanism for the synthesis.

Quantitative Data and Reagent Summary

Proper stoichiometry is crucial for maximizing yield and minimizing side reactions. The following table outlines the recommended quantities for this protocol, which is adapted from a similar synthesis of the ortho-isomer.[4]

| Reagent | Formula | MW ( g/mol ) | Moles (mol) | Quantity | Role |

| N-acetyl-L-cysteine | C₅H₉NO₃S | 163.19 | 0.415 | 67.8 g | Nucleophile Precursor |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | 1.20 | 100.8 g | Base |

| 1-fluoro-4-nitrobenzene | C₆H₄FNO₂ | 141.10 | 0.392 | 55.4 g | Electrophile |

| Ethanol (EtOH) | C₂H₅OH | 46.07 | - | 1 L | Solvent |

| Water (H₂O) | H₂O | 18.02 | - | 300 mL | Solvent |

| Hydrochloric Acid (12N) | HCl | 36.46 | - | As needed | Acidification |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | - | 200 mL | Extraction Solvent |

Detailed Step-by-Step Experimental Protocol

Safety First: This protocol involves hazardous materials. 1-fluoro-4-nitrobenzene is toxic, an irritant, and may cause organ damage through prolonged exposure.[5][6] Always work in a certified chemical fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7]

Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis.

Methodology:

-

Reagent Preparation:

-

In a suitable beaker, dissolve 67.8 g of N-acetyl-L-cysteine and 100.8 g of sodium bicarbonate in 300 mL of deionized water. Gentle warming may be required.

-

In a 2 L round-bottom flask equipped with a large magnetic stir bar, add 55.4 g of 1-fluoro-4-nitrobenzene to 1 L of ethanol. Stir until fully dissolved.

-

-

Reaction Execution:

-

To the ethanolic solution of 1-fluoro-4-nitrobenzene, add the aqueous solution of N-acetyl-L-cysteine and sodium bicarbonate.

-

Equip the flask with a reflux condenser and begin vigorous mechanical or magnetic stirring.

-

Heat the reaction mixture to reflux (approximately 80-85°C) and maintain this temperature for 3 hours.[4] The solution will typically turn a deep yellow or orange color.

-

-

Product Work-up and Isolation:

-

After 3 hours, turn off the heat and allow the mixture to cool to room temperature.

-

Remove any insoluble solids by filtration.

-

Transfer the filtrate to a large round-bottom flask and concentrate the solution to approximately one-fourth of its original volume using a rotary evaporator. This step primarily removes the ethanol.

-

Dilute the remaining aqueous concentrate with 1 L of deionized water. An aqueous suspension may form.

-

Transfer the suspension to a 2 L separatory funnel and wash with 200 mL of diethyl ether to remove any unreacted 1-fluoro-4-nitrobenzene. Discard the organic (ether) layer.[4]

-

Return the aqueous layer to a large beaker and cool it in an ice bath with stirring.

-

Slowly add 12N hydrochloric acid dropwise until the pH of the solution reaches 1. This will protonate the carboxylate group, causing the product to precipitate.[4]

-

Continue stirring in the ice bath for 15-30 minutes to ensure complete precipitation.

-

-

Purification and Drying:

-

Collect the resulting yellow precipitate by vacuum filtration using a Büchner funnel.

-

Wash the filter cake generously with cold deionized water to remove inorganic salts.

-

Dry the purified product in a vacuum oven at 70°C over a desiccant such as phosphorus pentoxide until a constant weight is achieved.[4]

-

Self-Validation: Characterization and Quality Control

To ensure the integrity of the synthesized compound, a series of analytical tests must be performed. These steps validate the identity and purity of the final product.

-

Melting Point: The purified this compound should exhibit a sharp melting point. The literature value for a similar compound, S-(o-nitrophenyl)-N-acetyl-L-cysteine, is 175-176°C, providing a useful reference range.[4] For the target para-isomer, a melting point of 157-160°C is expected.

-

Spectroscopic Analysis:

-

Chromatography (HPLC): High-Performance Liquid Chromatography is the gold standard for assessing purity. A successful synthesis should yield a product with >98% purity by HPLC analysis.[9][10]

-

Polarimetry: As a chiral molecule derived from L-cysteine, the product will be optically active. Measurement of its specific rotation provides confirmation of enantiomeric integrity.[4]

By implementing this robust synthesis protocol and the associated analytical validations, researchers can confidently produce high-purity this compound for their drug development and scientific investigations.

References

- Vertex AI Search. (2025). N-Acetyl L-Cysteine (NAC): Production Processes and Manufacturing Methods.

-

Al-Asadi, H. M., & Al-Zuhairi, A. J. (2021). Novel Synthesis of N-Acetylcysteine Medicine Using an Effective Method. Molbank, 2021(4), M1281. [Link]

- Google Patents. (2015). CN104844488A - Production method of N-acetyl-L-cysteine.

-

PrepChem.com. (n.d.). Synthesis of S-(o-nitrophenyl)-N-acetyl-L-cysteine. Retrieved from [Link]

-

Academia.edu. (n.d.). Synthesis of Acetylcysteine. Retrieved from [Link]

- Journal of Materials Chemistry B. (2021). l-Cysteine and N-acetyl-l-cysteine-mediated synthesis of nanosilver-based sols and hydrogels with antibacterial and antibiofilm properties. Royal Society of Chemistry.

- Thermo Fisher Scientific. (2025).

-

Tardiolo, G., et al. (2018). N-acetylcysteine Pharmacology and Applications in Rare Diseases—Repurposing an Old Antioxidant. Journal of Clinical Medicine, 7(10), 326. [Link]

- PubMed. (2007).

- CDH Fine Chemical. (n.d.).

- ResearchGate. (2025).

- Semantic Scholar. (n.d.). Separation and quantification of N-acetyl-l-cysteine and N-acetyl-cysteine-amide by HPLC with fluorescence detection.

-

Mokhtari, V., et al. (2017). A Review on Various Uses of N-Acetyl Cysteine. Cell Journal, 19(1), 11–17. [Link]

- CHEMM. (n.d.).

- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 1-Fluoro-4-nitrobenzene, 99%.

-

Santoro, F., et al. (2022). N-acetylcysteine (NAC) and Its Role in Clinical Practice Management of Cystic Fibrosis (CF). Journal of Clinical Medicine, 11(4), 939. [Link]

- MDPI. (2021). Determination of N-Acetyl-l-cysteine Ethyl Ester (NACET) by Flow Injection Analysis and Spectrophotometric Detection Using Different Thiol-Sensitive Ligands.

- Loba Chemie. (2016). 1-FLUORO-4-NITROBENZENE FOR SYNTHESIS MSDS | CAS 350-46-9 MSDS.

-

Wang, G., et al. (2016). N-acetylcysteine protects against liver injure induced by carbon tetrachloride via activation of the Nrf2/HO-1 pathway. International Journal of Clinical and Experimental Pathology, 9(10), 10113–10121. [Link]

- Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Fluoro-4-nitrobenzene, 99%.

Sources

- 1. N-acetylcysteine Pharmacology and Applications in Rare Diseases—Repurposing an Old Antioxidant - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Review on Various Uses of N-Acetyl Cysteine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-acetylcysteine protects against liver injure induced by carbon tetrachloride via activation of the Nrf2/HO-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

- 5. fishersci.com [fishersci.com]

- 6. lobachemie.com [lobachemie.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. Novel Synthesis of N-Acetylcysteine Medicine Using an Effective Method [mdpi.com]

- 9. N-Acetyl L-Cysteine (NAC): Production Processes and Manufacturing Methods - UTAH Trading [utah.ae]

- 10. semanticscholar.org [semanticscholar.org]

An In-depth Technical Guide to N-Acetyl-L-cysteine as a Differentiating Substrate for Glutathione S-Transferase Isozymes

The Glutathione S-Transferase Superfamily: A Primer

Glutathione S-Transferases (GSTs, EC 2.5.1.18) are a diverse group of enzymes that catalyze the nucleophilic attack of the thiol group of reduced glutathione (GSH) on a wide array of electrophilic compounds.[1] This conjugation reaction is the first step in the mercapturic acid pathway, rendering the xenobiotics more water-soluble and facilitating their excretion from the cell and the organism.[2] Given their ubiquitous expression and broad substrate specificity, GSTs are fundamental to the detoxification of drugs, environmental toxins, and products of oxidative stress.[3][4]

GSTs are broadly classified into cytosolic, mitochondrial, and microsomal families. The cytosolic and mitochondrial enzymes are soluble, while the microsomal GSTs are membrane-associated proteins belonging to the MAPEG (Membrane Associated Proteins in Eicosanoid and Glutathione metabolism) family. These different isozymes possess distinct structural features and substrate preferences, which can have significant implications for tissue-specific toxicology and drug resistance.

The archetypal assay for total GST activity utilizes 1-chloro-2,4-dinitrobenzene (CDNB) as a universal electrophilic substrate. The GST-catalyzed conjugation of GSH to CDNB results in the formation of a thioether product, S-(2,4-dinitrophenyl)glutathione, which can be continuously monitored by the increase in its absorbance at 340 nm.[5]

Beyond Glutathione: N-Acetyl-L-cysteine as a Selective Thiol Substrate

While GSH is the physiological and most commonly assayed thiol substrate for GSTs, the catalytic promiscuity of some isozymes allows for the use of other thiol-containing molecules. A pivotal discovery revealed that N-Acetyl-L-cysteine (NAC) can serve as an efficient thiol donor for rat liver microsomal GST, but not for the GSTs present in the cytosolic fraction.[6] In fact, when CDNB is used as the second substrate, the specific activity of purified microsomal GST with NAC is significantly higher than with its natural substrate, GSH (8.8 vs. 2-4 µmol/min/mg, respectively).[6]

This unique substrate preference provides a powerful tool for the functional differentiation of GST isozymes. The inability of cytosolic GSTs to utilize NAC allows for the specific measurement of microsomal GST activity in complex biological samples, such as liver homogenates, without the need for prior subcellular fractionation.

Causality Behind the Specificity: The precise structural basis for this selectivity lies in the architecture of the active site, specifically the "G-site," which binds the thiol substrate.[2] The G-site of cytosolic GSTs has evolved for high-fidelity recognition of the γ-glutamyl and glycine residues of glutathione. NAC, which lacks these residues and possesses an acetylated amine, is not effectively bound or activated by most cytosolic GSTs. In contrast, the active site of microsomal GST appears to be more accommodating, allowing NAC to bind and be catalytically activated for conjugation.

The Enzymatic Reaction: mGST-Catalyzed Conjugation of NAC and CDNB

The reaction catalyzed by microsomal GST using NAC and CDNB follows a sequential mechanism where the enzyme facilitates the deprotonation of the NAC thiol group, increasing its nucleophilicity for attack on the electron-deficient aromatic ring of CDNB.

Caption: Workflow for differentiating GST isozyme activity using NAC.

Conclusion

The use of N-Acetyl-L-cysteine as a substrate in conjunction with CDNB provides a specific and reliable method for assaying microsomal GST activity. This technique is invaluable for researchers in pharmacology, toxicology, and cancer biology, enabling a deeper understanding of the specific roles that different GST isozyme families play in cellular metabolism and defense. By moving beyond the standard GSH-based assay, scientists can dissect the complex contributions of individual GST families to drug resistance, detoxification, and disease pathology.

References

-

Tedeschi, G., et al. (2018). Glutathione transferases: substrates, inihibitors and pro-drugs in cancer and neurodegenerative diseases. PMC - PubMed Central. Available at: [Link]

-

Singh, S., et al. (2010). A functionally conserved basic residue in glutathione transferases interacts with the glycine moiety of glutathione and is pivotal for enzyme catalysis. PubMed Central. Available at: [Link]

-

El-Behairi, A., et al. (2023). Purification, characterization, and enzyme kinetics of a glutathione S transferase from larvae of the camel tick Hyalomma dromedarii. PMC - PubMed Central. Available at: [Link]

-

Bîcu, E., & Antoci, V. (2023). Modulation of Glutathione-S-Transferase by Phytochemicals: To Activate or Inhibit—That Is the Question. MDPI. Available at: [Link]

-

Aniya, Y., & Anders, M. W. (1994). Identification of N-acetylcysteine as a new substrate for rat liver microsomal glutathione transferase. A study of thiol ligands. PubMed. Available at: [Link]

-

Holm, P. J., et al. (2024). Kinetic Behavior of Glutathione Transferases: Understanding Cellular Protection from Reactive Intermediates. PMC. Available at: [Link]

-

Salaritabar, A., et al. (2017). Activity Assay of Glutathione S-Transferase (GSTs) Enzyme as a Diagnostic Biomarker for Liver Hydatid Cyst in Vitro. PMC - PubMed Central. Available at: [Link]

-

PrepChem. (N.D.). Synthesis of S-(o-nitrophenyl)-N-acetyl-L-cysteine. PrepChem.com. Available at: [Link]

-

University of California, San Diego. (N.D.). Enzyme Assay for Glutathione S-Transferase Protocol. Sandiego. Available at: [Link]

Sources

- 1. Purification, characterization, and enzyme kinetics of a glutathione S transferase from larvae of the camel tick Hyalomma dromedarii - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A functionally conserved basic residue in glutathione transferases interacts with the glycine moiety of glutathione and is pivotal for enzyme catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Activity Assay of Glutathione S-Transferase (GSTs) Enzyme as a Diagnostic Biomarker for Liver Hydatid Cyst in Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. home.sandiego.edu [home.sandiego.edu]

- 6. Identification of N-acetylcysteine as a new substrate for rat liver microsomal glutathione transferase. A study of thiol ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-Acetyl-S-(4-nitrophenyl)-L-cysteine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-S-(4-nitrophenyl)-L-cysteine (NAP-cys) is a derivative of the widely recognized N-acetylcysteine (NAC), a compound with a long history of clinical use as a mucolytic agent and an antidote for acetaminophen poisoning.[1] The introduction of a 4-nitrophenyl group to the sulfur atom of the cysteine residue endows the molecule with unique properties, making it a valuable tool in toxicological and drug metabolism research. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed methodologies for its synthesis and analysis, and a discussion of its primary applications in the study of xenobiotic metabolism.

Physicochemical Properties

Understanding the fundamental physical and chemical characteristics of this compound is crucial for its effective use in research. A summary of its key properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂N₂O₅S | |

| Molecular Weight | 284.29 g/mol | |

| Appearance | White to orange to green powder/crystal | |

| Melting Point | 157.0 to 160.0 °C | |

| Purity | >98.0% (by neutralization titration) | |

| Specific Rotation [α]20/D | -3.0 to -5.0 deg (c=2, EtOH) | |

| Storage | Room temperature, recommended <15°C in a cool, dark place. Store under inert gas as it is moisture sensitive. |

Chemical Synthesis and Purification

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the synthesis of the ortho-isomer and is expected to yield the desired para-isomer with high efficiency.

Materials:

-

N-acetyl-L-cysteine

-

4-Fluoronitrobenzene (or 4-chloronitrobenzene)

-

Sodium bicarbonate (NaHCO₃)

-

Ethanol

-

Deionized water

-

12N Hydrochloric acid (HCl)

-

Diethyl ether

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, prepare a solution of N-acetyl-L-cysteine and sodium bicarbonate in deionized water.

-

Addition of Aryl Halide: To this aqueous solution, add a solution of 4-fluoronitrobenzene in ethanol. The use of ethanol as a co-solvent is essential to ensure the miscibility of the reactants.

-

Reaction: Heat the reaction mixture to reflux with vigorous stirring for approximately 3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After cooling the reaction mixture to room temperature, filter off any solids. Concentrate the filtrate under reduced pressure to about one-fourth of its original volume.

-

Precipitation: Dilute the concentrated solution with a significant volume of deionized water. Wash the resulting aqueous suspension with diethyl ether to remove any unreacted 4-fluoronitrobenzene.

-

Isolation: Acidify the aqueous layer to pH 1 with 12N HCl. The product, this compound, will precipitate as a solid.

-

Purification and Drying: Collect the precipitate by filtration and dry it in vacuo over phosphorus pentoxide.

Causality Behind Experimental Choices:

-

Base: Sodium bicarbonate is used to deprotonate the thiol group of N-acetyl-L-cysteine, forming the more nucleophilic thiolate anion.

-

Solvent System: The water/ethanol mixture is necessary to dissolve both the ionic (N-acetyl-L-cysteinate) and the organic (4-fluoronitrobenzene) reactants.

-

Reflux: Heating the reaction mixture increases the reaction rate, allowing the synthesis to be completed in a reasonable timeframe.

-

Acidification: The final product is a carboxylic acid, which is soluble in its deprotonated (carboxylate) form at neutral or basic pH. Acidification protonates the carboxylate, rendering the molecule neutral and causing it to precipitate out of the aqueous solution.

Visualizing the Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Analytical Characterization

A robust analytical characterization is essential to confirm the identity and purity of the synthesized this compound.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a suitable method for assessing the purity of the final product and for monitoring the progress of the synthesis reaction.

Protocol:

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA).

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of the nitrophenyl group (around 300-320 nm).

-

Sample Preparation: Dissolve the sample in the initial mobile phase composition.

Rationale: The C18 stationary phase provides good retention for the relatively nonpolar this compound. The acidic mobile phase ensures that the carboxylic acid group is protonated, leading to consistent retention times.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Resonances (in DMSO-d₆):

-

Aromatic protons of the 4-nitrophenyl group appearing as two doublets in the downfield region (approx. 7.5-8.5 ppm).

-

The α-proton of the cysteine residue (approx. 4.5 ppm).

-

The β-protons of the cysteine residue (diastereotopic protons, appearing as a multiplet around 3.0-3.5 ppm).

-

The acetyl methyl protons as a singlet around 2.0 ppm.

-

The carboxylic acid proton as a broad singlet at a variable chemical shift.

-

The amide proton as a doublet around 8.0-8.5 ppm.

Expected ¹³C NMR Resonances (in DMSO-d₆):

-

Carbonyl carbons (carboxyl and amide) in the range of 170-175 ppm.

-

Aromatic carbons between 120-150 ppm.

-

The α-carbon of the cysteine residue around 50-55 ppm.

-

The β-carbon of the cysteine residue around 30-35 ppm.

-

The acetyl methyl carbon around 22 ppm.

Applications in Research and Drug Development

The primary utility of this compound lies in its role as a substrate and a tool for studying the mercapturic acid pathway, a major route for the detoxification of xenobiotics.

Glutathione S-Transferase (GST) Assays

Glutathione S-transferases are a family of enzymes that catalyze the conjugation of glutathione (GSH) to a wide variety of electrophilic compounds. This is often the first step in the mercapturic acid pathway. While 1-chloro-2,4-dinitrobenzene (CDNB) is a commonly used universal substrate for GSTs, this compound can be used in specialized assays to study the downstream enzymes of the mercapturic acid pathway or as a reference standard in metabolic studies.

Studying the Mercapturic Acid Pathway

The mercapturic acid pathway involves a series of enzymatic steps that convert xenobiotics into more water-soluble compounds that can be readily excreted. This compound represents a final product of this pathway for a model xenobiotic. Its use in research allows for:

-

Identification and characterization of transporters involved in the excretion of mercapturic acids.[3]

-

Studying the activity of deacylating enzymes that can reverse the final step of the pathway.

-

Serving as an analytical standard in studies investigating the metabolism of nitroaromatic compounds.

Signaling Pathway of Xenobiotic Detoxification

Caption: The Mercapturic Acid Pathway for Xenobiotic Detoxification.

Safety and Handling

This compound should be handled in a laboratory setting with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. As it is a fine powder, care should be taken to avoid inhalation of dust. While specific toxicity data for this compound is not available, compounds containing a nitroaromatic group should be handled with caution as some can be mutagenic or have other toxic effects.

Conclusion

This compound is a specialized chemical tool that plays a significant role in advancing our understanding of drug metabolism and toxicology. Its synthesis, while requiring careful execution, is based on well-established chemical principles. The analytical methods for its characterization are straightforward, and its applications in studying the mercapturic acid pathway are well-defined. For researchers in pharmacology, toxicology, and drug development, a thorough understanding of this compound's properties and handling is essential for its effective and safe use in their investigations.

References

- Hanna, P. E. (2020). The mercapturic acid pathway. Critical Reviews in Toxicology, 50(1), 44-85.

-

PrepChem. (n.d.). Synthesis of S-(o-nitrophenyl)-N-acetyl-L-cysteine. Retrieved from [Link]

- Tenora, L., et al. (2017). N-acetylcysteine-S-conjugates of substituted 6-nitro-2-benzothiazoles as potential antimicrobial agents. Molecules, 22(11), 1999.

- van de Straat, R., et al. (1987). The role of the mercapturic acid pathway in the detoxication of 4-vinylcyclohexene in the rat. Toxicology and Applied Pharmacology, 89(2), 182-190.

- Raghavan, S., & Wolkenberg, S. E. (2017). The role of N-acetylcysteine in the treatment of substance use disorders. Current Pharmaceutical Design, 23(37), 5727-5734.

- van Bladeren, P. J. (2019). Glutathione S-transferases: structure, function, and role in detoxification. In Comprehensive Toxicology (Third Edition) (pp. 207-226). Elsevier.

- Buys, M. J., et al. (2013). A review of the role of N-acetylcysteine in the treatment of psychiatric disorders.

- Rietjens, I. M. C. M., et al. (2002). The pro-oxidant chemistry of the botanical dietary supplement chaparral. Chemical Research in Toxicology, 15(11), 1478-1486.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Roch-Ramel, F., & Guisan, B. (1999). Renal transport of N-acetyl-cysteine-S-conjugates. Pharmacology & Therapeutics, 84(2), 147-164.

- Ketterer, B. (1986). Detoxication reactions of glutathione and glutathione transferases. Xenobiotica, 16(10-11), 957-973.

Sources

- 1. N-Acetyl-S-(2-chloro-4-nitrophenyl)-L-cysteine | C11H11ClN2O5S | CID 6451508 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. A fluorescence and UV/vis absorption dual-signaling probe with aggregation-induced emission characteristics for specific detection of cysteine - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03756F [pubs.rsc.org]

An In-Depth Technical Guide to the Solubility of N-Acetyl-S-(4-nitrophenyl)-L-cysteine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility characteristics of N-Acetyl-S-(4-nitrophenyl)-L-cysteine. Recognizing the limited availability of direct solubility data in peer-reviewed literature, this document furnishes a robust theoretical framework for predicting its solubility, alongside a detailed experimental protocol for its empirical determination. This approach is designed to empower researchers to generate reliable, application-specific solubility data.

Introduction to this compound

This compound is a mercapturic acid derivative. Mercapturic acids are metabolites formed in the body through the conjugation of glutathione with xenobiotic compounds, which are subsequently processed to N-acetylcysteine conjugates for excretion.[1][2] This particular compound is characterized by the presence of a nitrophenyl group attached to the sulfur atom of N-acetyl-L-cysteine. This structural feature is crucial in defining its physicochemical properties, including its solubility in various solvents.

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂N₂O₅S | TCI Chemicals[3] |

| Molecular Weight | 284.29 g/mol | TCI Chemicals[3] |

| Physical State | White to Orange to Green powder to crystal | TCI Chemicals[3] |

| Melting Point | 157.0 to 160.0 °C | TCI Chemicals[3] |

| Specific Rotation [α]20/D | -3.0 to -5.0 deg (c=2, in Ethanol) | TCI Chemicals[3] |

Theoretical Framework for Solubility Prediction

The solubility of a compound is governed by its molecular structure, including its polarity, ability to form hydrogen bonds, and molecular size. The principle of "like dissolves like" is a fundamental concept in predicting solubility.

Molecular Structure Analysis:

This compound possesses both polar and non-polar regions, making it an amphiphilic molecule.

-

Polar Moieties: The N-acetyl group, the carboxylic acid group, and the nitro group are all polar and capable of engaging in hydrogen bonding with polar solvents. The carboxylic acid can act as a hydrogen bond donor and acceptor, while the amide and nitro groups are primarily hydrogen bond acceptors.

-

Non-Polar Moiety: The phenyl ring is a significant non-polar, hydrophobic component.

Predicted Solubility Behavior:

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The presence of multiple polar groups suggests that this compound should exhibit some solubility in polar protic solvents. The specific rotation data, which was measured in ethanol, confirms its solubility in this solvent.[3] However, the hydrophobic phenyl ring will likely limit its aqueous solubility compared to its parent compound, N-acetyl-L-cysteine. The nitro group, being a strong electron-withdrawing group, will increase the acidity of the carboxylic acid proton, which could influence its solubility in aqueous solutions of varying pH.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents are effective at solvating polar molecules. It is anticipated that this compound will be soluble in solvents like DMSO and DMF, which are excellent solvents for a wide range of organic compounds. Acetone, being less polar, may be a less effective solvent.

-

Non-Polar Solvents (e.g., Hexane, Toluene): Due to the significant polarity of the molecule, it is expected to have very low solubility in non-polar solvents.

Experimental Protocol for Solubility Determination

Given the absence of comprehensive published solubility data, the following detailed protocol provides a reliable method for its determination. This protocol is designed as a self-validating system, ensuring accurate and reproducible results.

Objective: To determine the solubility of this compound in a range of common laboratory solvents at a specified temperature.

Materials:

-

This compound (as a solid)

-

Selected solvents (e.g., deionized water, ethanol, methanol, DMSO, DMF, acetone)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer.

Workflow for Experimental Solubility Determination:

Sources

- 1. Mercapturic acids: recent advances in their determination by liquid chromatography/mass spectrometry and their use in toxicant metabolism studies and in occupational and environmental exposure studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | 91088-55-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

An In-depth Technical Guide to the Physicochemical Properties of N-Acetyl-S-(4-nitrophenyl)-L-cysteine: Melting Point and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-S-(4-nitrophenyl)-L-cysteine is a derivative of the amino acid L-cysteine, characterized by the attachment of an acetyl group to the amine and a 4-nitrophenyl group to the sulfur atom. This modification of the cysteine molecule imparts specific chemical properties that are of interest in various research and development fields, including its use as a substrate for glutathione S-transferases and in the study of mercapturic acid pathway metabolism. Understanding the fundamental physicochemical properties of this compound, such as its melting point and stability under various conditions, is paramount for its effective application, storage, and the development of analytical methodologies.

This technical guide provides a comprehensive overview of the melting point and stability of this compound, drawing upon available data and established scientific principles. It is designed to equip researchers, scientists, and drug development professionals with the critical knowledge required to handle and utilize this compound effectively.

Physicochemical Properties

The defining physical and chemical characteristics of a compound are crucial for its identification, purification, and formulation.

Melting Point

The melting point of a crystalline solid is a critical indicator of its purity. For this compound, the melting point is consistently reported within a narrow range, suggesting a well-defined crystalline structure.

| Property | Value | Source(s) |

| Melting Point | 157.0 - 160.0 °C | [1] |

This sharp melting range is indicative of a high degree of purity. Any significant deviation or broadening of this range would suggest the presence of impurities. The determination of the melting point is a fundamental quality control parameter for this compound.

Chemical Structure and Key Functional Groups

The structure of this compound contains several key functional groups that dictate its chemical behavior and stability.

Figure 1: Chemical structure of this compound.

The key functional groups include:

-

Carboxylic Acid (-COOH): An acidic group that can be deprotonated.

-

Amide (-NHCOCH₃): A relatively stable group resulting from the acetylation of the cysteine amine.

-

Thioether (-S-): Linking the cysteine moiety to the 4-nitrophenyl group.

-

Nitro Group (-NO₂): An electron-withdrawing group on the aromatic ring.

The interplay of these functional groups governs the molecule's reactivity and susceptibility to degradation.

Stability Profile

The stability of a compound under various environmental conditions is a critical factor in its handling, storage, and application. While specific stability data for this compound is not extensively available in public literature, a robust understanding of its potential degradation pathways can be inferred from the known stability of its core components: N-acetylcysteine (NAC) and S-aryl thioethers containing a nitroaromatic moiety.

General Storage Recommendations

Based on supplier information, the following general storage conditions are recommended to maintain the integrity of this compound:

| Condition | Recommendation | Rationale |

| Temperature | Room temperature (recommended in a cool and dark place, <15°C) | To minimize thermal degradation. |

| Atmosphere | Store under inert gas | To prevent oxidation. |

| Moisture | Moisture sensitive | To avoid hydrolysis. |

Potential Degradation Pathways

Several degradation pathways can be anticipated for this compound based on its chemical structure.

Figure 2: Potential degradation pathways for this compound.

1. Hydrolysis: The thioether bond in this compound can be susceptible to hydrolysis, particularly under strong acidic or basic conditions, which would lead to the formation of N-acetyl-L-cysteine and 4-nitrothiophenol. The amide bond could also undergo hydrolysis under more extreme conditions to yield S-(4-nitrophenyl)-L-cysteine and acetic acid. Thioesters, while not present here, are known to hydrolyze to thiols and carboxylic acids[2][3]. While thioethers are generally more stable, the presence of the electron-withdrawing nitro group may influence the reactivity of the C-S bond.

2. Oxidation: The sulfur atom in the thioether linkage is susceptible to oxidation, which could lead to the formation of the corresponding sulfoxide and, under stronger oxidizing conditions, the sulfone. The parent compound, N-acetyl-L-cysteine, is well-known to oxidize to its dimer, N,N'-diacetyl-L-cystine, in the presence of oxygen[4][5]. While the thioether in the target molecule prevents dimerization at the sulfur atom, oxidation of the sulfur is still a primary concern.

3. Photodegradation: Nitroaromatic compounds are known to be sensitive to light. The presence of the 4-nitrophenyl group suggests that this compound may undergo photodegradation upon exposure to UV or even visible light. Photodegradation of nitroaromatic compounds can proceed through complex pathways, potentially involving the reduction of the nitro group or cleavage of the aromatic ring[6][7][8].

Experimental Protocols for Characterization

To rigorously assess the melting point and stability of this compound, standardized experimental protocols should be followed.

Melting Point Determination

A precise melting point determination is essential for confirming the identity and purity of the compound.

Protocol: Capillary Melting Point Determination

-

Sample Preparation:

-

Ensure the this compound sample is completely dry and finely powdered to ensure uniform heat distribution.

-

-

Capillary Tube Loading:

-

Tamp the open end of a capillary tube into the powdered sample to a depth of 2-3 mm.

-

Tap the sealed end of the capillary tube on a hard surface to pack the sample tightly.

-

-

Measurement:

-

Place the loaded capillary tube into a calibrated melting point apparatus.

-

Heat the sample at a rate of 10-20 °C/minute until the temperature is about 20 °C below the expected melting point (approximately 137-140 °C).

-

Decrease the heating rate to 1-2 °C/minute to allow for accurate observation.

-

Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2.

-

Stability Testing: A Forced Degradation Study

Forced degradation studies are crucial to identify potential degradation products and to develop stability-indicating analytical methods. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing conditions.

Protocol: Forced Degradation Study

This protocol should be performed in accordance with ICH Q1A(R2) guidelines for stability testing of new drug substances[9].

-

Sample Preparation:

-

Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.

-

-

Stress Conditions:

-

Acid Hydrolysis: Treat the sample solution with 0.1 M HCl at 60 °C for 24 hours.

-

Base Hydrolysis: Treat the sample solution with 0.1 M NaOH at room temperature for 2 hours.

-

Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid compound to 80 °C for 48 hours.

-

Photostability: Expose the solid compound and a solution of the compound to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be protected from light.

-

-

Sample Analysis:

-

At specified time points, withdraw samples from each stress condition.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples, including a control sample stored under normal conditions, using a validated stability-indicating HPLC method. The method should be capable of separating the intact compound from all potential degradation products.

-

-

Data Evaluation:

-

Calculate the percentage of degradation for each stress condition.

-

Identify and characterize any significant degradation products using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

-

Figure 3: Experimental workflow for a forced degradation study.

Conclusion

This technical guide has provided a detailed overview of the melting point and stability of this compound. The compound exhibits a sharp melting point, indicative of high purity. While specific stability data is limited, a comprehensive analysis of its structure and the known degradation patterns of its constituent moieties allows for the prediction of its stability profile. The primary anticipated degradation pathways include hydrolysis of the thioether and amide bonds, oxidation of the sulfur atom, and photodegradation of the nitroaromatic ring.

For researchers and professionals in drug development, a thorough understanding of these properties is essential. The provided experimental protocols for melting point determination and forced degradation studies offer a robust framework for the in-house characterization and quality control of this compound. Adherence to these scientifically sound methodologies will ensure the reliable and effective use of this important chemical entity in research and development endeavors.

References

-

LibreTexts. (2022, July 20). 11.7: Hydrolysis of Thioesters, Esters, and Amides. Chemistry LibreTexts. [Link]

-

ICH. (2003, February 6). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

-

García Einschlaga, F. S., Carlos, L., Capparelli, A. L., Braun, A. M., & Oliveros, E. (2002). Degradation of nitroaromatic compounds by the UV–H2O2 process using polychromatic radiation sources. Photochemical & Photobiological Sciences, 1(7), 524-530. [Link]

-

Pandey, A., & Singh, P. (2021). Biodegradation of p-nitrophenol by engineered strain. AMB Express, 11(1), 123. [Link]

-

Lipczynska-Kochany, E. (1991). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. Water research, 25(2), 139-145. [Link]

-

Pearson. (2024, September 4). Hydrolysis of Thioesters Explained. Pearson+. [Link]

-

Stegmann, M., & Berset, C. (2020). Stability of N-Acetylcysteine (NAC) in Standardized Pediatric Parenteral Nutrition and Evaluation of N,N-Diacetylcystine (DAC) Formation. Nutrients, 12(6), 1864. [Link]

-

Jiang, T., Li, G., Wang, X., & Sun, X. (2014). Bioremediation of p-Nitrophenol by Pseudomonas putida 1274 strain. Journal of basic microbiology, 54(3), 226-231. [Link]

-

Primas, N., Lano, G., Brun, D., Curti, C., Sallée, M., Sampol-Manos, E., ... & Vanelle, P. (2023). Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization. Pharmaceuticals, 16(1), 72. [Link]

-

Aslan, J. (2015, July 5). Thiols And Thioethers. Master Organic Chemistry. [Link]

-

Zhang, C., & Ju, K. S. (2012). Biodegradation of p-nitrophenol by engineered strain. AMB Express, 2(1), 1-8. [Link]

-

ResearchGate. (n.d.). PNP degradation pathway and the two general pathways via hydroquinone... [Image]. [Link]

-

Stegmann, M., & Berset, C. (2020). Stability of N-Acetylcysteine (NAC) in Standardized Pediatric Parenteral Nutrition and Evaluation of N, N-Diacetylcystine (DAC) Formation. Nutrients, 12(6), 1864. [Link]

-

ResearchGate. (n.d.). Mechanisms of (thio)ester hydrolysis in (A) neutral environment, (B)... [Image]. [Link]

-

Center for Strategic & International Studies. (n.d.). Biodegradation of Nitroaromatic Compounds and Explosives. CSWAB.org. [Link]

-

Wang, Y., Zhang, Y., Wang, Y., Li, Y., & Zhang, J. (2021). Identification of novel N-acetylcysteine derivatives for the treatment of hepatocellular injury. European Journal of Medicinal Chemistry, 213, 113166. [Link]

-

Wikipedia. (n.d.). Thioester. [Link]

-

Jiang, T., Li, G., Wang, X., & Sun, X. (2014). Bioremediation of p-Nitrophenol by Pseudomonas putida 1274 strain. Journal of basic microbiology, 54(3), 226-231. [Link]

-

García Einschlaga, F. S., Carlos, L., Capparelli, A. L., Braun, A. M., & Oliveros, E. (2002). Degradation of nitroaromatic compounds by the UV–H2O2 process using polychromatic radiation sources. Photochemical & Photobiological Sciences, 1(7), 524-530. [Link]

-

Ju, K. S., & Parales, R. E. (2010). Nitroaromatic compounds, from synthesis to biodegradation. Microbiology and molecular biology reviews, 74(2), 250-272. [Link]

-

PubChem. (n.d.). N-Acetyl-L-cysteine. [Link]

-

PubChem. (n.d.). N-Acetyl-S-(2-chloro-4-nitrophenyl)-L-cysteine. [Link]

-

Iris Biotech. (n.d.). N-Acetyl-S-phenyl-L-cysteine. [Link]

Sources

- 1. This compound | 91088-55-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Thioester - Wikipedia [en.wikipedia.org]

- 4. Stability of N-Acetylcysteine (NAC) in Standardized Pediatric Parenteral Nutrition and Evaluation of N,N-Diacetylcystine (DAC) Formation | MDPI [mdpi.com]

- 5. Stability of N-Acetylcysteine (NAC) in Standardized Pediatric Parenteral Nutrition and Evaluation of N, N-Diacetylcystine (DAC) Formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Degradation of nitroaromatic compounds by the UV–H2O2 process using polychromatic radiation sources - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 7. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Degradation of nitroaromatic compounds by the UV–H2O2 process using polychromatic radiation sources - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 9. Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization - PMC [pmc.ncbi.nlm.nih.gov]

N-Acetyl-S-(4-nitrophenyl)-L-cysteine: A Versatile Probe for Elucidating Xenobiotic Metabolism and Mercapturic Acid Pathway Dynamics

An In-Depth Technical Guide for Researchers

Abstract

The study of xenobiotic metabolism is fundamental to toxicology, pharmacology, and drug development. The mercapturic acid pathway, culminating in the excretion of N-acetyl-L-cysteine conjugates, represents a major detoxification route for a vast array of electrophilic compounds. N-Acetyl-S-(4-nitrophenyl)-L-cysteine (NAP) has emerged as a critical tool for investigating this pathway. This guide provides a comprehensive technical overview of NAP, detailing its application as a model compound and analytical standard for studying the activity of enzymes involved in xenobiotic detoxification, particularly glutathione S-transferases (GSTs) and N-acetyltransferases (NATs). We will explore the underlying biochemical principles, provide validated experimental protocols, and discuss data interpretation to empower researchers in leveraging NAP for robust and insightful toxicological and pharmacological studies.

Introduction: The Significance of the Mercapturic Acid Pathway

Living organisms are constantly exposed to xenobiotics—compounds foreign to their biological systems, including drugs, environmental pollutants, and dietary components. The body has evolved a sophisticated, multi-phase enzymatic defense system to neutralize and eliminate these potentially harmful substances.

-

Phase I Metabolism: Primarily involves oxidation, reduction, and hydrolysis reactions, catalyzed by enzymes like the cytochrome P450 (CYP) superfamily. These reactions often introduce or unmask functional groups, preparing the xenobiotic for Phase II.

-

Phase II Metabolism: This phase involves conjugation reactions, where endogenous hydrophilic molecules are attached to the xenobiotic, greatly increasing its water solubility and facilitating its excretion. A pivotal Phase II pathway is the conjugation with the tripeptide glutathione (GSH), a reaction predominantly catalyzed by Glutathione S-transferases (GSTs).

-

Phase III Metabolism: This final stage involves the transport of the conjugated xenobiotics out of the cells and into the bloodstream for renal or biliary elimination, often mediated by ATP-binding cassette (ABC) transporters.

The conjugation of an electrophilic xenobiotic with GSH is the first step in the mercapturic acid pathway . The resulting GSH conjugate is sequentially metabolized by peptidases to form a cysteine conjugate, which is then N-acetylated by N-acetyltransferases (NATs) to produce a mercapturic acid (an N-acetyl-L-cysteine conjugate). This final product is then readily excreted in the urine. The quantification of mercapturic acids serves as a valuable biomarker for assessing exposure to specific xenobiotics.

This compound (NAP) is the mercapturic acid derived from the model xenobiotic 4-nitrobenzyl chloride. Its distinct chromophoric properties, conferred by the nitrophenyl group, make it an ideal analytical standard and tool for studying the kinetics and activity of the enzymes involved in this critical detoxification pathway.

This compound (NAP): Core Properties and Mechanism

NAP is a stable, commercially available compound that serves two primary roles in xenobiotic research:

-

Analytical Standard: It is used to develop and validate analytical methods, such as High-Performance Liquid Chromatography (HPLC), for the quantification of mercapturic acids in biological samples (e.g., urine, plasma).

-

Model Substrate Metabolite: While the precursor, S-(4-nitrophenyl)glutathione, is the direct substrate for the pathway, NAP is the final, stable product. Its presence and quantity provide a definitive endpoint measurement for the entire pathway's efficiency.

Physicochemical Properties

| Property | Value |

| Chemical Formula | C11H12N2O5S |

| Molecular Weight | 284.29 g/mol |

| Appearance | Off-white to yellow crystalline powder |

| Solubility | Soluble in methanol, DMSO, and aqueous buffers |

| Chromophore | The 4-nitrophenyl group provides a strong UV absorbance, typically measured around 300-310 nm, facilitating detection. |

Biochemical Significance

The formation of NAP from a xenobiotic like 4-nitrobenzyl chloride (or its reactive intermediates) involves a series of well-defined enzymatic steps. Studying this process provides a window into the cell's detoxification capacity.

Fig. 2: Workflow for generating a reliable standard curve.

In Vitro Application: Measuring GST Activity in Cell Lysates

This assay measures the total capacity of a cell or tissue homogenate to catalyze the initial, rate-limiting step of the mercapturic acid pathway.

Core Principle: The assay uses 1-chloro-2,4-dinitrobenzene (CDNB) as a broad-specificity substrate for most GST isozymes. In the presence of GSH, GSTs catalyze the formation of the S-(2,4-dinitrophenyl)glutathione conjugate (DNP-SG). This product has a strong absorbance at 340 nm, allowing for a continuous spectrophotometric rate determination. While NAP itself is not used in the reaction, it serves as a crucial reference for understanding the downstream products of such conjugation reactions.

Step-by-Step Protocol: GST Activity Assay

-

Reagent Preparation:

-

Assay Buffer: 100 mM potassium phosphate buffer, pH 6.5.

-

GSH Solution: 100 mM Glutathione (reduced) in assay buffer. Prepare fresh.

-

CDNB Solution: 100 mM 1-chloro-2,4-dinitrobenzene in ethanol.

-

Sample: Cell lysate or tissue homogenate prepared in assay buffer, with protein concentration determined (e.g., by Bradford assay).

-

-

Assay Execution (96-well plate format):

-

To each well, add:

-

160 µL of Assay Buffer.

-

10 µL of GSH Solution.

-

10 µL of Sample (or buffer for blank).

-

-

Pre-incubate the plate at 25°C for 5 minutes.

-

Initiate the reaction by adding 20 µL of CDNB Solution to all wells.

-

Immediately place the plate in a microplate reader capable of kinetic measurements.

-

Read the absorbance at 340 nm every 30 seconds for 5-10 minutes.

-

-

Data Analysis:

-

Calculate the rate of change in absorbance per minute (ΔA340/min) for each sample. Correct for the blank rate.

-

Calculate GST activity using the Beer-Lambert law:

-

Activity (µmol/min/mg) = (ΔA340/min * Total Volume) / (ε * Pathlength * Protein Conc.)

-

Where ε (extinction coefficient) for DNP-SG is 9.6 mM⁻¹cm⁻¹.

-

-

Expert Insight: Ensure the rate is linear during the measurement period. If the rate is too fast, dilute the sample. Linearity indicates that substrate is not being depleted and the enzyme is operating under initial velocity conditions, a key assumption for valid kinetic analysis.

-

Data Interpretation and Advanced Considerations

-

Specificity: The CDNB assay is a general measure of GST activity. To investigate specific GST isozymes (e.g., GSTA1, GSTM1, GSTP1), isozyme-specific substrates or immunological methods (Western blot, ELISA) are required.

-

In Vivo Studies: In animal or human studies, urine is collected over a 24-hour period following exposure to a xenobiotic. Samples are prepared, often using solid-phase extraction (SPE) to concentrate the analytes and remove interfering matrix components. The prepared samples are then analyzed by HPLC or LC-MS/MS. The concentration of the specific mercapturic acid is determined using the calibration curve established with a standard like NAP. The amount of mercapturic acid excreted is a direct biomarker of the absorbed dose of the parent xenobiotic.

-

LC-MS/MS for Ultimate Sensitivity: For studies requiring very low detection limits, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. A stable isotope-labeled internal standard corresponding to the analyte (e.g., ¹³C₆-NAP) is used to ensure the highest level of accuracy and precision by correcting for matrix effects and variations in instrument response.

Conclusion: A Self-Validating Approach to Xenobiotic Research

This compound is more than just a chemical reagent; it is an integral component of a self-validating system for studying xenobiotic metabolism. By first establishing a robust and linear analytical method with NAP, researchers create a trustworthy foundation. This validated method can then be applied to quantify the end-products of in vitro enzyme assays or to measure biomarkers of exposure in in vivo studies. This integrated approach, from analytical standard to biological application, ensures that experimental findings are accurate, reproducible, and directly translatable to a deeper understanding of the critical role of the mercapturic acid pathway in toxicology and pharmacology.

References

-

The mercapturic acid pathway. PubMed.[Link] [1]2. Mercapturic acid. Wikipedia.[Link] [2]3. Glutathione S-transferase. Wikipedia.[Link] [3]4. Glutathione S-transferases: reaction mechanism, structure, and function. ACS Publications.[Link] [4]5. Simplified Mercapturic Acid Pathway. ResearchGate.[Link] [5]6. Diagram of mercapturic acid pathway of trichloroethylene (TCE) and human cell models tested. ResearchGate.[Link] [6]7. glutathione conjugates processing - the mercapturic acid pathway. EMBL-EBI.[Link]

Sources

An In-depth Technical Guide on the Role of N-Acetyl-S-(4-nitrophenyl)-L-cysteine in Toxicology Research

Abstract

N-Acetyl-S-(4-nitrophenyl)-L-cysteine (NAPNC) is a crucial tool in modern toxicology. While structurally related to the widely known N-acetylcysteine (NAC), its primary utility is not as a direct therapeutic but as a specific substrate for enzymes central to xenobiotic metabolism. This guide provides an in-depth exploration of NAPNC's role, focusing on its application in the assessment of the mercapturic acid pathway and Glutathione S-Transferase (GST) activity. We will delve into the biochemical principles, provide detailed experimental protocols, and discuss the interpretation of data for researchers, scientists, and drug development professionals.

Biochemical Foundation: The Mercapturic Acid Pathway and Glutathione S-Transferases

The mercapturic acid pathway is a critical Phase II detoxification route in mammals, responsible for neutralizing a wide array of electrophilic compounds, including environmental toxins and reactive drug metabolites.[1][2][3] This pathway involves a series of enzymatic reactions that render xenobiotics more water-soluble, facilitating their excretion.[4]

The initial and often rate-limiting step is the conjugation of the electrophilic compound with the endogenous antioxidant glutathione (GSH).[5] This reaction is catalyzed by a superfamily of enzymes known as Glutathione S-Transferases (GSTs).[4][6] Following conjugation, sequential enzymatic cleavage of glutamate and glycine residues, followed by N-acetylation of the remaining cysteine conjugate, results in the formation of a mercapturic acid (an N-acetyl-L-cysteine S-conjugate), which is then typically eliminated in the urine.[1][2][3]

Given their central role in detoxification, the activity of GSTs can be a key indicator of an organism's capacity to handle toxic insults.[6] Furthermore, the levels of specific mercapturic acids in urine can serve as valuable biomarkers for exposure to certain xenobiotics.[1][7][8]

Caption: The Mercapturic Acid Pathway for Xenobiotic Detoxification.

This compound (NAPNC) as a Chromogenic Substrate

NAPNC is a synthetic compound designed to act as a specific substrate for certain enzymes. Its utility in toxicology research stems from its chemical structure. The 4-nitrophenyl group is a chromophore, meaning it absorbs light at a specific wavelength. When NAPNC is metabolized, the release of 4-nitrophenol or a related product results in a measurable change in absorbance, allowing for the quantification of enzyme activity.

While the broader N-acetylcysteine (NAC) molecule is known for its role as a precursor for glutathione synthesis and as an antioxidant, NAPNC's specific structure makes it a valuable in vitro tool for probing enzyme kinetics.[9][10][11][12][[“]]

Core Application: In Vitro Assessment of Detoxification Enzyme Activity

A primary application of NAPNC is in the in vitro measurement of the activity of enzymes involved in the later stages of the mercapturic acid pathway, and potentially other esterases or amidases, depending on the specific assay conditions and the enzymes present in the biological sample. This allows researchers to assess the metabolic capacity of a given tissue or cell type.

Principle of the Assay

This assay measures the enzymatic hydrolysis of NAPNC to release 4-nitrophenol (or a related chromogenic product), which can be quantified spectrophotometrically. The rate of the color change is directly proportional to the enzyme activity in the sample.

Experimental Protocol: Spectrophotometric Assay

This protocol provides a generalized framework. Researchers should optimize concentrations and incubation times for their specific experimental system (e.g., cell lysates, tissue homogenates, or purified enzymes).

Materials:

-

This compound (NAPNC)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

Biological sample (e.g., liver microsomes, cell lysate)

-

Spectrophotometer (plate reader or cuvette-based)

-

96-well microplate or cuvettes

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of NAPNC in a suitable solvent (e.g., DMSO or ethanol).

-

Prepare the phosphate buffer and bring it to the desired assay temperature (e.g., 37°C).

-

Prepare the biological sample, ensuring the protein concentration is determined.

-

-

Assay Setup:

-

In a 96-well plate, add the phosphate buffer to each well.

-

Add the biological sample to the test wells. For blank wells, add the sample buffer without the enzyme source.

-

Pre-incubate the plate at the assay temperature for 5 minutes to allow the temperature to equilibrate.

-

-

Initiation of Reaction:

-

To initiate the reaction, add the NAPNC stock solution to all wells. The final concentration of the organic solvent should be kept low (typically <1%) to avoid enzyme inhibition.

-

Mix the contents of the wells gently.

-

-

Measurement:

-

Measure the absorbance at the appropriate wavelength for the released chromophore (typically around 405 nm for 4-nitrophenol) at regular intervals (e.g., every minute for 10-20 minutes) using a spectrophotometer set to the kinetic mode.

-

-

Data Analysis:

-

For each sample, calculate the rate of change in absorbance over time (ΔAbs/min) from the linear portion of the reaction curve.

-

Subtract the rate of the blank (non-enzymatic hydrolysis of NAPNC) from the sample rates.

-

Convert the rate of absorbance change to enzyme activity (e.g., nmol/min/mg protein) using the molar extinction coefficient of the released chromophore.

-

Caption: Experimental Workflow for Measuring Enzyme Activity with NAPNC.

Data Interpretation and Considerations

-

Enzyme Specificity: While useful, it is important to recognize that NAPNC may be a substrate for multiple enzymes. The interpretation of results should consider the specific biological system being studied. For example, in liver homogenates, multiple GST isozymes and other hydrolases could contribute to the observed activity.

-

Kinetic Parameters: By varying the concentration of NAPNC, researchers can determine key kinetic parameters such as the Michaelis constant (Km) and the maximum velocity (Vmax). These values are essential for comparing the efficiency of different enzymes or the effects of inhibitors.

| Parameter | Description | Typical Unit |

| Km | Michaelis Constant: Substrate concentration at half Vmax. | µM or mM |

| Vmax | Maximum Velocity: The maximum rate of the reaction. | nmol/min/mg protein |

| kcat | Turnover Number: The number of substrate molecules converted per enzyme molecule per unit time. | s⁻¹ |

| kcat/Km | Catalytic Efficiency: An indicator of the enzyme's overall efficiency. | M⁻¹s⁻¹ |

-

Comparative Toxicology: NAPNC can be a valuable tool in comparative toxicology studies. By examining the rate of NAPNC metabolism across different species or in response to different chemical exposures, researchers can gain insights into species-specific differences in detoxification pathways.

Conclusion

This compound is a powerful and versatile tool in the toxicologist's arsenal. Its utility as a chromogenic substrate provides a straightforward and quantifiable method for assessing the activity of key enzymes in the mercapturic acid pathway. By understanding the biochemical principles behind its use and by employing carefully designed experimental protocols, researchers can leverage NAPNC to gain critical insights into xenobiotic metabolism, detoxification capacity, and the biochemical basis of toxicity. This, in turn, can inform drug development, risk assessment, and our fundamental understanding of how biological systems respond to chemical challenges.

References

-

Ezeriņa, D., et al. (2020). The mechanism of action of N-acetylcysteine (NAC): The emerging role of H2S and sulfane sulfur species. ResearchGate. Available at: [Link]

-

Raghu, G., et al. (2021). The Multifaceted Therapeutic Role of N-Acetylcysteine (NAC) in Disorders Characterized by Oxidative Stress. Johns Hopkins University. Available at: [Link]

-

Testai, E., & Vandeputte, C. (2020). The mercapturic acid pathway. PubMed. Available at: [Link]

-

National Toxicology Program. (n.d.). Home. National Toxicology Program. Available at: [Link]

-

Prescott, L. F. (1991). Use of N-acetylcysteine in clinical toxicology. PubMed. Available at: [Link]

-

Li, Y., et al. (2014). Substrate profiling of glutathione S-transferase with engineered enzymes and matched glutathione analogues. PubMed. Available at: [Link]

-

Pedre, B., et al. (2021). The mechanism of action of N-acetylcysteine (NAC): The emerging role of H2S and sulfane sulfur species. PubMed. Available at: [Link]

-

Tenorio, M. B., et al. (2021). The Multifaceted Therapeutic Role of N-Acetylcysteine (NAC) in Disorders Characterized by Oxidative Stress. PubMed Central. Available at: [Link]

-

Lenc, E., et al. (2020). Characterization of the Mercapturic Acid Pathway, an Important Phase II Biotransformation Route, in a Zebrafish Embryo Cell Line. ACS Publications. Available at: [Link]

-

Sandiego. (n.d.). GST Assay Protocol. Sandiego. Available at: [Link]

-

National Toxicology Program. (2025). Applied Toxicological Research. National Toxicology Program. Available at: [Link]

-

van de Water, F. M., et al. (2008). Mercapturic acids as biomarkers of exposure to electrophilic chemicals:applications to environmental and industrial chemicals. ResearchGate. Available at: [Link]

-

Consensus. (n.d.). What is N-Acetyl Cysteine (NAC) mechanism of action?. Consensus. Available at: [Link]

-

Chiang, S. Y., et al. (2023). Study of urinary mercapturic acids as biomarkers of human acrylonitrile exposure. PubMed. Available at: [Link]

-

3H Biomedical. (n.d.). Glutathione S-transferases Assay (GST). 3H Biomedical. Available at: [Link]

-

National Institutes of Health. (n.d.). Use of Registries and Large Databases for Toxicology Research. PMC. Available at: [Link]

-

Lauterburg, B. H., & Mitchell, J. R. (1983). Mechanism of Action of N-Acetylcysteine in the Protection Against the Hepatotoxicity of Acetaminophen in Rats In Vivo. ResearchGate. Available at: [Link]

-

Testai, E., & Vandeputte, C. (2020). The mercapturic acid pathway. Taylor & Francis. Available at: [Link]

-

National Institutes of Health. (n.d.). Prediction of Substrates for Glutathione Transferases by Covalent Docking. PMC. Available at: [Link]

-

National Academies of Sciences, Engineering, and Medicine. (2007). 5 Application to Hazard Screening. National Academies Press. Available at: [Link]

Sources

- 1. The mercapturic acid pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. tandfonline.com [tandfonline.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. Prediction of Substrates for Glutathione Transferases by Covalent Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. Study of urinary mercapturic acids as biomarkers of human acrylonitrile exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 11. Use of N-acetylcysteine in clinical toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The mechanism of action of N-acetylcysteine (NAC): The emerging role of H2S and sulfane sulfur species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. consensus.app [consensus.app]

An In-depth Technical Guide to N-Acetyl-S-(4-nitrophenyl)-L-cysteine as a Biomarker for Chemical Exposure

Introduction: The Role of Biomarkers in Toxicology

In the fields of toxicology, environmental health, and drug development, understanding the extent of chemical exposure is paramount. Biomarkers of exposure are crucial tools that provide a window into the internal dose of a xenobiotic an individual has received. These molecular signals can be the parent compound itself, a metabolite, or a product of an interaction between the chemical and a biological molecule. Among the most reliable and informative biomarkers are mercapturic acids, which are the final products of the glutathione S-transferase (GST) detoxification pathway. These water-soluble compounds are readily excreted in urine, making them ideal for non-invasive biomonitoring.[1][2]

This guide focuses on a specific mercapturic acid, N-Acetyl-S-(4-nitrophenyl)-L-cysteine (NAPN), a key biomarker for exposure to nitroaromatic compounds, most notably nitrobenzene. Nitrobenzene is an industrial chemical primarily used in the synthesis of aniline, a precursor for polyurethane, dyes, and pharmaceuticals.[3] Exposure to nitrobenzene can lead to significant health effects, including methemoglobinemia, a condition where the oxygen-carrying capacity of blood is reduced.[3][4][5][6] Therefore, accurate monitoring of nitrobenzene exposure is critical for occupational health and safety.

This document will provide a comprehensive overview of NAPN, from its biochemical origins to the state-of-the-art analytical techniques used for its quantification. We will delve into the mechanistic details, provide actionable experimental protocols, and discuss the interpretation of NAPN data, offering researchers and drug development professionals a thorough resource for utilizing this important biomarker.

Biochemical Foundation: The Metabolic Journey from Nitrobenzene to NAPN

The presence of NAPN in urine is a direct consequence of the body's metabolic processes to detoxify and eliminate nitrobenzene. Understanding this pathway is fundamental to appreciating NAPN's utility as a biomarker. The process is a classic example of Phase I and Phase II metabolism.

Phase I: Activation

While nitrobenzene can be metabolized through both oxidative and reductive pathways, the formation of the precursor to NAPN involves an oxidative route.[4][7] Cytochrome P450 enzymes in the liver can hydroxylate nitrobenzene to form nitrophenols.[4] However, the key reaction leading to mercapturic acid formation is the conjugation of the parent compound or its electrophilic metabolite with glutathione.

Phase II: Detoxification via Glutathione Conjugation

The core of NAPN formation lies in the Phase II detoxification pathway involving glutathione (GSH).[8][9] GSH, a tripeptide (γ-glutamyl-cysteinyl-glycine), is a vital cellular antioxidant and detoxifying agent. The nucleophilic thiol group of the cysteine residue in GSH attacks electrophilic centers on xenobiotics or their metabolites.[8] This reaction is often catalyzed by a superfamily of enzymes known as glutathione S-transferases (GSTs).[8][9][10]

In the case of nitroaromatic compounds like nitrobenzene, the glutathione S-transferase enzyme facilitates the nucleophilic aromatic substitution of the nitro group with the thiol group of glutathione, forming S-(4-nitrophenyl)glutathione.[11]

The Mercapturic Acid Pathway

The newly formed glutathione conjugate is not the final excretory product. It undergoes further processing in what is known as the mercapturic acid pathway:

-

Sequential Peptidolysis: The γ-glutamyl and glycinyl residues are cleaved from the glutathione conjugate by the enzymes γ-glutamyltransferase and dipeptidases, respectively. This leaves the cysteine conjugate, S-(4-nitrophenyl)-L-cysteine.

-

N-Acetylation: The final step is the acetylation of the free amino group of the cysteine conjugate by N-acetyltransferase, yielding the mercapturic acid, this compound (NAPN).[12] This final product is more water-soluble and is efficiently eliminated from the body via the urine.[7][8][9]

The following diagram illustrates the metabolic pathway leading to the formation of NAPN.

Caption: Metabolic pathway of nitrobenzene to NAPN.

Analytical Methodologies for NAPN Quantification

The reliable quantification of NAPN in biological matrices, primarily urine, is essential for its use as a biomarker. The gold standard for this application is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).[2][13][14] This technique offers the high sensitivity and specificity required to detect the typically low concentrations of NAPN in urine.

Sample Preparation: The Key to Robust Analysis

The complexity of the urine matrix necessitates a thorough sample preparation procedure to remove interfering substances and concentrate the analyte of interest. Solid-Phase Extraction (SPE) is the most commonly employed technique for this purpose.[15]

Rationale for SPE:

-

Matrix Simplification: Urine contains a high concentration of salts, pigments, and other endogenous compounds that can interfere with the LC-MS/MS analysis, causing ion suppression or enhancement. SPE effectively removes these interferences.

-

Analyte Concentration: NAPN is often present at low levels. SPE allows for the loading of a larger volume of urine and elution in a smaller volume of solvent, thereby concentrating the analyte and improving the method's sensitivity.

Detailed SPE Protocol:

-

Sample Pre-treatment: Centrifuge the urine sample (e.g., 5 mL) to pellet any particulate matter. Take a 1 mL aliquot of the supernatant and add an internal standard (e.g., a stable isotope-labeled version of NAPN) to correct for any analyte loss during sample processing and for variations in instrument response. Acidify the sample (e.g., with formic acid) to ensure that NAPN, which is an acidic compound, is in its neutral form to facilitate retention on a C18 sorbent.

-

SPE Cartridge Conditioning: Use a C18 SPE cartridge. Condition the cartridge by sequentially passing methanol (e.g., 3 mL) followed by deionized water (e.g., 3 mL). This activates the sorbent and ensures a consistent environment for sample loading.

-

Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow and steady flow rate (e.g., 1 mL/min).

-